molecular formula C21H18N6O2S B14970027 N-(4-acetylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14970027
M. Wt: 418.5 g/mol
InChI Key: AKWWLLGSKPARAU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5, a pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide side chain terminating in a 4-acetylphenyl group.

Properties

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N6O2S/c1-15(28)16-4-6-18(7-5-16)23-19(29)14-30-21-25-24-20(17-8-10-22-11-9-17)27(21)26-12-2-3-13-26/h2-13H,14H2,1H3,(H,23,29)

InChI Key

AKWWLLGSKPARAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substitution pattern critically influences biological activity. Key comparisons include:

Compound Name Triazole Substituents (Position 4/5) Phenyl Group Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrrol-1-yl (4), Pyridin-4-yl (5) 4-Acetylphenyl ~439.48* Hypothesized enhanced binding affinity
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Allyl (4), Pyridin-2-yl (5) 4-Sulfamoylphenyl 442.50 Increased solubility via sulfonamide
N-(4-methylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Allyl (4), Pyridin-2-yl (5) 4-Methylphenyl 394.46 Reduced steric hindrance (methyl group)
N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Methyl (4), Pyridin-4-yl (5) 4-Methoxyphenyl 382.43 Electron-donating methoxy group

*Calculated based on analogous structures; exact mass requires experimental validation.

  • Pyridine Positional Isomerism : The target’s pyridin-4-yl group (vs. pyridin-2-yl in ) may enhance π-π stacking with aromatic residues in enzyme active sites due to spatial orientation .
  • Pyrrol-1-yl vs.

Acetamide Side Chain Modifications

The terminal phenyl group’s substituent impacts solubility and target specificity:

  • 4-Acetylphenyl (Target) : The acetyl group’s electron-withdrawing nature may stabilize hydrogen bonding with enzymatic residues, contrasting with electron-donating groups like methoxy () or sulfamoyl ().
  • Anti-Exudative Activity: Analogous compounds with furan-2-yl and amino-triazole moieties (e.g., derivatives in ) demonstrated anti-exudative effects in rodent models, suggesting the target’s pyrrol-1-yl group could enhance similar activity .

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